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Compound of Interest

Compound Name:
2-(2-Amino-3-

chlorophenoxy)ethan-1-ol

Cat. No.: B13331814

Get Quote

Executive Summary & Compound Profile
2-(2-Amino-3-chlorophenoxy)ethan-1-ol is a tri-substituted benzene derivative characterized

by an ortho-amino group, a meta-chloro substituent, and a hydroxyethoxy ether side chain. Its

structural complexity—specifically the proximity of the nucleophilic amine to the ether linkage—

creates unique fragmentation pathways governed by the ortho-effect.

Formula:

Monoisotopic Mass (

): 187.0400 Da

Molecular Weight (Average): 187.62 g/mol

Key Structural Features:

Chlorine Isotope Pattern: Distinct 3:1 ratio (

).
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Labile Ether Linkage: Susceptible to

-cleavage and inductive cleavage.

Ortho-Interaction: Potential for intramolecular cyclization between

and

.

Methodology Comparison: EI-MS vs. ESI-MS/MS
For definitive characterization, a dual-method approach is recommended. The table below

compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific analyte.

Feature
Electron Ionization (EI-

GCMS)

Electrospray Ionization (ESI-

LCMS)

Ionization Energy 70 eV (Hard) ~3-5 kV (Soft)

Molecular Ion (

)

Moderate Intensity. Often

observed, but fragmentation is

extensive.

High Intensity. Observed as

or

.

Structural Insight

Fingerprinting. Rich

fragmentation pattern ideal for

library matching and

substructure identification.

Molecular Weight. Best for

confirming formula and purity.

MS/MS required for structural

details.[1][2]

Key Advantage

Distinguishes isomers via

unique fragmentation ratios

(e.g., positional isomers of the

Cl group).

Compatible with aqueous

mobile phases; no

derivatization required for the

hydroxyl group.

Detection Limit Picogram range (SIM mode).
Femtogram range (MRM

mode).

Detailed Fragmentation Analysis
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3.1 Chlorine Isotope Signature
Regardless of the ionization method, the chlorine atom provides a diagnostic "flag."

Pattern: Every ion containing the chlorine atom will appear as a doublet separated by 2 Da.

Intensity Ratio: The intensity of the

peak (

) to the

peak (

) is approximately 3:1.

Note: Loss of the chlorine radical (

, 35 Da) will result in a single-peak ion, confirming the halogen's position in the fragmentation
tree.

3.2 Electron Ionization (EI) Pathways (70 eV)
Under EI conditions, the radical cation

(

187) is formed. The fragmentation is driven by the stability of the aromatic ring and the lability
of the ether side chain.

Primary Pathway (Side Chain Cleavage):

-Cleavage: Homolytic cleavage of the

bond in the ethoxy chain is common, losing

(31 Da).

Fragment:

156 (

).
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Ether Cleavage: Inductive cleavage at the phenoxy oxygen leads to the loss of the entire

hydroxyethyl group (

, 45 Da).

Fragment:

142 (2-amino-3-chlorophenol cation). This is often the Base Peak.[2]

Secondary Pathway (Ortho-Effect):

The amino group at position 2 can hydrogen bond with the ether oxygen, facilitating the

loss of small neutral molecules like water (

) or ethylene oxide (

).

Loss of

(44 Da): Rearrangement leading to the 2-amino-3-chlorophenol radical cation.

Fragment:

143.

3.3 ESI-MS/MS Pathways (CID)
In ESI, the precursor is the protonated molecule

(

188). Collision-Induced Dissociation (CID) drives fragmentation.

Neutral Loss of Water (

):

The terminal hydroxyl group is easily eliminated, especially if protonated.

Transition:
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(

).

Neutral Loss of Ammonia (

):

Less common but possible if the amine is the site of protonation.

Transition:

(

).

Phenolic Cleavage:

Similar to EI, the ether bond breaks to yield the substituted aniline core.

Transition:

(Protonated 2-amino-3-chlorophenol).

Visualization of Fragmentation Pathways
The following diagram illustrates the predicted fragmentation tree for 2-(2-Amino-3-
chlorophenoxy)ethan-1-ol, highlighting the critical pathways for structural verification.

Caption: Figure 1. Predicted EI-MS fragmentation tree for 2-(2-Amino-3-
chlorophenoxy)ethan-1-ol showing primary cleavage events.

Experimental Protocol for Validation
To replicate these results, follow this self-validating protocol.

5.1 Sample Preparation
Stock Solution: Dissolve 1 mg of the compound in 1 mL of Methanol (HPLC grade).

Dilution:
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For GC-MS: Dilute 1:100 in Ethyl Acetate. (Derivatization with BSTFA is optional but

recommended to improve peak shape of the hydroxyl group).

For LC-MS: Dilute 1:1000 in 50:50 Methanol:Water + 0.1% Formic Acid.

5.2 GC-MS Parameters (EI)
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).

Inlet Temp: 250°C.

Source Temp: 230°C.

Scan Range: 40–300 amu.

Validation Check: Verify the 3:1 ratio at m/z 187/189. If the ratio deviates, check for co-

eluting impurities or detector saturation.

5.3 LC-MS/MS Parameters (ESI)
Mode: Positive Ion (

).

Capillary Voltage: 3.5 kV.

Collision Energy: Ramp 10–40 eV to observe the breakdown of the parent ion (

188).

Validation Check: The transition

(Water loss) should appear at lower collision energies (10-15 eV), while

(Ether cleavage) dominates at higher energies (>25 eV).

Predicted Data Summary
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m/z (35Cl) m/z (37Cl)
Predicted Ion
Structure

Mechanism
Relative
Abundance
(Est.)

187 189 Molecular Ion High (EI)

170 172 Loss of Hydroxyl Low

156 158 -Cleavage Moderate

143 145
McLafferty-like

Rearrangement
Moderate

142 144
Ether Cleavage

(Base Peak)
100% (Base)

107 -
Loss of Chlorine

from m/z 142
Low

References
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University

Science Books.

NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library.[2][3]

National Institute of Standards and Technology.[3]

Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of

Organic Compounds. Wiley.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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